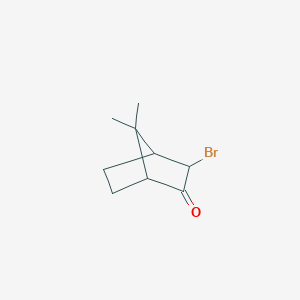Camphor monobromide
CAS No.: 22096-33-9
Cat. No.: VC11680826
Molecular Formula: C9H13BrO
Molecular Weight: 217.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22096-33-9 |
|---|---|
| Molecular Formula | C9H13BrO |
| Molecular Weight | 217.10 g/mol |
| IUPAC Name | 3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
| Standard InChI | InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | NUOGUMDNKHJLRR-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC1C(=O)C2Br)C |
| Canonical SMILES | CC1(C2CCC1C(=O)C2Br)C |
Introduction
Chemical Synthesis of Camphor Monobromide
Bromination of Camphor
Camphor monobromide is synthesized via electrophilic bromination of camphor, a process influenced by reaction conditions and catalyst selection. Camphor’s bicyclic structure directs bromine substitution to the tertiary carbon at position 3, yielding 3-bromocamphor. Industrially, this reaction employs brominating agents such as hydrogen bromide (HBr) in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) to enhance regioselectivity . The reaction mechanism involves protonation of camphor’s carbonyl group, followed by bromine attack at the electrophilic site (Scheme 1).
Scheme 1:
Industrial Production Methods
Industrial-scale production optimizes cost and environmental impact. The Wagner-Meerwein rearrangement, a key step in camphor synthesis from α-pinene, provides insights into scalable bromination . Modern facilities utilize continuous-flow reactors to minimize side products like dibrominated derivatives. For example, potassium bromate (KBrO₃) and sulfuric acid (H₂SO₄) in acetic acid (AcOH) achieve yields exceeding 80% under controlled temperatures (40–60°C) .
Chemical and Physical Properties
Molecular Structure
Camphor monobromide’s bicyclo[2.2.1]heptan-2-one framework incorporates a bromine atom at position 3 (Figure 1). This substitution introduces steric hindrance, altering reactivity compared to camphor.
Figure 1:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃BrO |
| Molecular Weight | 217.10 g/mol |
| Melting Point | 76–78°C |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, chloroform) |
The compound’s low water solubility and crystalline solid state facilitate purification via recrystallization from ethanol.
Reactivity and Derivative Formation
Substitution Reactions
The bromine atom in camphor monobromide undergoes nucleophilic substitution with amines, alkoxides, and thiols. For instance, reaction with sodium hydroxide (NaOH) yields camphorquinone via elimination and oxidation :
Equation 1:
Oxidation and Reduction
Oxidation with dimethyl sulfoxide (DMSO) and sodium carbonate (Na₂CO₃) produces ketone derivatives, while catalytic hydrogenation removes bromine to regenerate camphor.
Applications in Research and Industry
Medicinal Chemistry
Camphor derivatives exhibit analgesic and anti-inflammatory properties. A 2024 study on Cinnamomum camphora essential oil demonstrated dose-dependent pain relief in rodent models, suggesting brominated analogs like camphor monobromide may enhance bioavailability or potency .
Industrial Uses
-
Fragrance Production: Brominated camphor derivatives contribute to long-lasting scent profiles in perfumes.
-
Polymer Chemistry: Acts as a flame retardant additive due to bromine’s radical-scavenging properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume